methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a triazole ring, an azetidine ring, and a benzoate ester. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction, where an azide reacts with an alkyne to form the 1,2,3-triazole ring.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Esterification: Finally, the benzoate ester is formed through esterification of the sulfonylated intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar triazole structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
Methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate is unique due to its combination of a triazole ring, an azetidine ring, and a benzoate ester, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 4-[3-(triazol-2-yl)azetidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-21-13(18)10-2-4-12(5-3-10)22(19,20)16-8-11(9-16)17-14-6-7-15-17/h2-7,11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSZEUMRXNIZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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